molecular formula C6H9ClO2 B1334635 Tetrahydro-2H-pyran-4-carbonyl chloride CAS No. 40191-32-0

Tetrahydro-2H-pyran-4-carbonyl chloride

Cat. No. B1334635
CAS RN: 40191-32-0
M. Wt: 148.59 g/mol
InChI Key: RYGUCYSSMOFTSH-UHFFFAOYSA-N
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Patent
US05252755

Procedure details

The tetrahydropyran-4-carboxylic esters II required for the novel reaction can be obtained from diethyl tetrahydropyran-4,4-dicarboxylate (i. Chem. Soc. (1952), page 2268). The tetrahydropyran-4-carboxylic esters of the formula II can be obtained from the diethyl ester by hydrolysis using potassium hydroxide to give tetrahydropyran-4,4-dicarboxylic acid, subsequent thermal decarboxylation to give tetrahydropyran-4-carboxylic acid, subsequent reaction with thionyl chloride to give tetrahydropyran-4-carbonyl chloride and subsequent esterification with alcohols (J. Chem. Soc. (1930), p. 2525).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH:4]([C:7]([OH:9])=O)[CH2:3][CH2:2]1.S(Cl)([Cl:12])=O>>[O:1]1[CH2:6][CH2:5][CH:4]([C:7]([Cl:12])=[O:9])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCC(CC1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Name
Type
product
Smiles
O1CCC(CC1)C(=O)Cl
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.